2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol
Description
Significance of Phenolic Amino Alcohols in Contemporary Organic and Inorganic Chemistry
Phenolic amino alcohols are a class of organic compounds that have garnered considerable attention in both organic and inorganic chemistry due to their bifunctional nature. The presence of both a hydroxyl (-OH) group attached to an aromatic ring and an amino alcohol [-NH-CH(R)-CH2-OH] side chain imparts a unique combination of properties and reactivity.
In organic synthesis, these compounds serve as valuable intermediates and chiral auxiliaries. The stereochemistry of the amino alcohol moiety is crucial in asymmetric synthesis, where they can be employed to induce chirality in newly formed stereocenters. diva-portal.org Their ability to form stable complexes with various metals also makes them useful ligands in catalysis, facilitating a wide range of organic transformations with high selectivity and efficiency. rsc.org The synthesis of more complex molecules, including pharmaceuticals and natural products, often utilizes phenolic amino alcohols as key building blocks. diva-portal.org
In the realm of inorganic chemistry, phenolic amino alcohols are highly effective ligands for the formation of coordination complexes with a wide array of metal ions. alfa-chemistry.com The oxygen and nitrogen atoms of the amino alcohol and the phenolic hydroxyl group can act as donor atoms, leading to the formation of stable chelate rings with metal centers. researchgate.net These metal complexes exhibit diverse geometries and electronic properties, making them subjects of interest for studies in magnetism, catalysis, and materials science. alfa-chemistry.com The structural versatility of phenolic amino alcohols allows for the fine-tuning of the steric and electronic environment around the metal center, influencing the reactivity and physical properties of the resulting complexes. nih.gov
Overview of the Compound Class: Phenolic Amino Alcohols as Versatile Chemical Entities
Phenolic amino alcohols are characterized by a phenol (B47542) ring substituted with an amino alcohol side chain. The general structure allows for a wide range of derivatives through substitution on the aromatic ring, the amino group, or the alkyl chain of the amino alcohol. This structural diversity is a key factor in their versatility.
The dual reactivity of the amine and alcohol functional groups is a defining characteristic of this class of compounds. alfa-chemistry.com They can undergo reactions typical of both amines (e.g., acylation, alkylation) and alcohols (e.g., esterification, oxidation). This bifunctionality is particularly valuable in the synthesis of complex molecules where sequential or selective functionalization is required.
The physical and chemical properties of phenolic amino alcohols are influenced by the interplay between the phenolic and amino alcohol moieties. They generally exhibit higher boiling points and water solubility compared to their non-hydroxylated or non-aminated counterparts due to the presence of hydrogen bonding. alfa-chemistry.com The acidity of the phenolic proton and the basicity of the amino group are also key features that dictate their behavior in chemical reactions.
Below is a data table highlighting some general properties of phenolic amino alcohols, drawing on data for representative compounds from this class.
| Property | General Observation | Representative Compound Example |
| Physical State | Often crystalline solids at room temperature | 3-[1-Hydroxy-2-(methylamino)ethyl]phenol |
| Boiling Point | Generally high due to hydrogen bonding | Data not widely available for the specific compound |
| Solubility | Generally soluble in polar solvents | Data not widely available for the specific compound |
| Acidity (pKa of Phenolic OH) | Weakly acidic, typical of phenols | pKa for 2-ethylphenol (B104991) is ~10.3 foodb.ca |
| Basicity (pKa of Amino Group) | Weakly basic, typical of alkylamines | Data not widely available for the specific compound |
Note: Specific experimental data for 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol is limited in publicly accessible literature. The data presented for representative compounds is for illustrative purposes.
Research Trajectories and Academic Relevance of this compound
While extensive research specifically focused on this compound (CAS No. 578706-01-1) is not widely documented in peer-reviewed literature, its academic relevance can be inferred from the broader research trends within the phenolic amino alcohol class. The primary research trajectories for compounds of this nature are in the fields of coordination chemistry, catalysis, and the synthesis of biologically active molecules.
Coordination Chemistry: The potential for this compound to act as a tridentate ligand, coordinating through the phenolic oxygen, the amino nitrogen, and the hydroxyl oxygen, makes it an attractive candidate for the synthesis of novel metal complexes. Research in this area would likely focus on the synthesis and characterization of its complexes with various transition metals and lanthanides. The resulting complexes could be investigated for their magnetic properties, catalytic activity in oxidation or reduction reactions, and potential applications in materials science.
Catalysis: As with other chiral amino alcohols, derivatives of this compound could be explored as ligands in asymmetric catalysis. The introduction of chirality at the carbon atom bearing the hydroxyl and amino groups would be a key step. Such chiral ligands could be employed in reactions like the enantioselective addition of organozinc reagents to aldehydes, a well-established application for amino alcohols. rsc.org
Synthetic Intermediates: The compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups can be selectively modified to introduce further complexity. For example, the phenolic hydroxyl could be used as a handle for further substitution on the aromatic ring, while the amino alcohol moiety can be incorporated into larger molecular frameworks. There is potential for its use in the synthesis of compounds with interesting pharmacological properties, drawing parallels with other phenolic amino alcohols that form the core of various therapeutic agents. nih.gov
The following table outlines potential research findings that could be anticipated for this compound based on studies of analogous compounds.
| Research Area | Potential Findings and Significance |
| Synthesis and Characterization | Development of efficient synthetic routes, potentially via reductive amination of a corresponding hydroxyketone. Full characterization using spectroscopic methods (NMR, IR, Mass Spectrometry) and X-ray crystallography to determine its precise three-dimensional structure. |
| Coordination Chemistry | Formation of stable mono- or polynuclear complexes with transition metals (e.g., Cu(II), Ni(II), Co(II)). Investigation of the coordination modes (e.g., chelating, bridging) and the resulting geometries of the metal centers. |
| Catalytic Applications | Use of its chiral derivatives as ligands in asymmetric synthesis, potentially leading to high enantioselectivities in C-C bond-forming reactions. Exploration of its metal complexes as catalysts for oxidation or polymerization reactions. |
| Biological Activity Screening | Investigation of the compound and its metal complexes for potential antimicrobial, antifungal, or anticancer activities, a common area of research for novel organic compounds. |
Due to the limited specific research on this compound, its academic relevance is currently more potential than established. Future research is necessary to fully elucidate the properties and applications of this specific molecule.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[1-(2-hydroxyethylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(11-6-7-12)9-4-2-3-5-10(9)13/h2-5,8,11-13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCVPEJPVQMCRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390048 | |
| Record name | 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578706-01-1 | |
| Record name | 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 1 2 Hydroxy Ethylamino Ethyl Phenol and Its Derivatives
Strategic Approaches to the Preparation of Iminophenol Precursors
The cornerstone of synthesizing the target compound is the creation of an iminophenol precursor. This is typically achieved through a condensation reaction, which forms the characteristic carbon-nitrogen double bond (imine) of a Schiff base.
Condensation Reactions between Salicylaldehydes and Aminoalcohols
The formation of the iminophenol intermediate is accomplished through the condensation of a salicylaldehyde (B1680747) derivative (a 2-hydroxybenzaldehyde) with an appropriate aminoalcohol. For the specific synthesis of the precursor to 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol, 2-hydroxyacetophenone (B1195853) would react with ethanolamine (B43304). This reaction involves the nucleophilic attack of the primary amine group of the aminoalcohol on the electrophilic carbonyl carbon of the aldehyde or ketone. The process is reversible and results in the formation of a hemiaminal intermediate, which then dehydrates to form the stable imine. operachem.com
The general reaction can be summarized as:
A ketone (2-hydroxyacetophenone) reacts with a primary amine (ethanolamine).
The reaction proceeds through a hemiaminal intermediate.
Elimination of a water molecule from the hemiaminal yields the iminophenol (Schiff base).
This method provides a direct and efficient route to the necessary imine precursor, which can then be subjected to reduction. cdnsciencepub.com
Optimization of Reaction Conditions for Iminophenol Synthesis
To maximize the yield and purity of the iminophenol, careful optimization of the reaction conditions is crucial. Since the condensation reaction is reversible, strategies are often employed to drive the equilibrium toward the product side. operachem.com
Key parameters for optimization include:
Water Removal : The elimination of water as a byproduct is the primary way to shift the reaction equilibrium. This can be achieved using a Dean-Stark apparatus, which physically removes water from the reaction mixture as it forms, or by adding hygroscopic agents like molecular sieves (e.g., 4Å) or anhydrous salts (e.g., MgSO₄). operachem.com
Catalysis : The reaction is typically catalyzed by a catalytic amount of a weak acid, such as para-toluenesulfonic acid or acetic acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine. operachem.com In some cases, base catalysis using reagents like K₂CO₃ can also be effective. operachem.com
Solvent : The choice of solvent is important. Aprotic solvents like toluene are often used, especially in conjunction with a Dean-Stark apparatus. Other solvents such as tetrahydrofuran (THF), ethanol (B145695), or even solvent-free (neat) conditions can be employed depending on the specific reactants and methods. researchgate.netpeerj.com
Temperature : The reaction is often performed at elevated temperatures (e.g., 80°C) to facilitate the dehydration step. cdnsciencepub.com
Table 1: Optimization of Imine Synthesis Conditions
| Parameter | Condition | Rationale/Outcome | Impact |
|---|---|---|---|
| Catalyst | Acid (p-TsOH) | Activates carbonyl group for nucleophilic attack. | check_circle High Yield |
| Catalyst | None | Reaction is slow and may not reach completion. | cancel Low Yield |
| Solvent | Toluene (with Dean-Stark) | Azeotropically removes water, driving equilibrium forward. | check_circle High Yield |
| Solvent | Ethanol | Can act as both solvent and a source of protons, but water removal is less efficient. | hourglass_empty Moderate Yield |
| Water Removal | Molecular Sieves | Effectively traps water, suitable for smaller scale reactions. | check_circle High Yield |
| Temperature | Room Temperature | Dehydration step is often slow at lower temperatures. | cancel Low Yield |
| Temperature | Reflux (e.g., 80-110°C) | Provides energy to overcome the activation barrier for dehydration. | check_circle High Yield |
Reductive Pathways to this compound
Once the iminophenol precursor is synthesized, the next critical step is the reduction of the imine (C=N) double bond to a single bond, which converts the imine into the desired secondary amine. This transformation can be achieved through several reliable methods, most notably catalytic hydrogenation and hydride reduction.
Catalytic Hydrogenation Techniques
Catalytic hydrogenation is a widely used and efficient method for the reduction of imines. This technique involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. The reaction typically occurs on the surface of the catalyst.
Commonly used catalysts for this process include:
Palladium on carbon (Pd/C)
Platinum(IV) oxide (PtO₂, Adams' catalyst)
Raney Nickel (Ra-Ni)
The process generally involves the adsorption of both the imine and molecular hydrogen onto the catalyst surface, weakening the C=N pi-bond and the H-H bond. This facilitates the addition of hydrogen atoms across the double bond. researchgate.net The reaction is often carried out under pressure to increase the concentration of hydrogen gas in the solution, leading to faster reaction rates. google.com More advanced and highly efficient catalysts based on metals like iridium and ruthenium have also been developed, sometimes allowing for enantioselective reductions. youtube.com
Hydride Reduction Methodologies (e.g., Sodium Borohydride Reduction)
An alternative and often more convenient laboratory-scale method for imine reduction involves the use of hydride-based reducing agents. Sodium borohydride (NaBH₄) is a particularly common and effective reagent for this purpose due to its mild nature and high chemoselectivity. researchgate.net
The mechanism of reduction with NaBH₄ involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbon atom of the imine double bond. This step forms a nitrogen anion, which is subsequently protonated by the solvent (typically an alcohol like methanol or ethanol) to yield the final amine product. amherst.edu
A key advantage of NaBH₄ is its selectivity. It readily reduces aldehydes, ketones, and imines, but it does not typically reduce less reactive functional groups such as esters, amides, or carboxylic acids. masterorganicchemistry.com This chemoselectivity is beneficial when working with complex molecules containing multiple functional groups.
Other hydride reagents can also be employed:
Sodium cyanoborohydride (NaBH₃CN) : This reagent is even milder than NaBH₄ and is particularly useful for "reductive amination," where an aldehyde or ketone is reacted with an amine in the presence of the reducing agent. NaBH₃CN is stable in mildly acidic conditions (pH 4-5) required for imine formation and selectively reduces the protonated iminium ion, which is more reactive than the starting carbonyl compound. masterorganicchemistry.comcommonorganicchemistry.com
Sodium triacetoxyborohydride (NaBH(OAc)₃) : Similar to NaBH₃CN, this is a mild and selective reagent often used for one-pot reductive aminations. commonorganicchemistry.com
Table 2: Comparison of Hydride Reducing Agents for Imine Reduction
| Reagent | Formula | Reactivity | Typical Conditions | Key Feature |
|---|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Moderate | Methanol/Ethanol, Room Temp | Good general-purpose, selective for carbonyls/imines. commonorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | Mild | Methanol, pH 4-5 | Ideal for one-pot reductive amination; reduces iminium ions faster than ketones. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild | DCE, THF | Excellent for one-pot reductive aminations, non-toxic byproducts. commonorganicchemistry.com |
| Lithium Aluminium Hydride | LiAlH₄ | Very Strong | Aprotic solvent (Ether/THF), then aqueous workup | Highly reactive, reduces most polar functional groups, less selective. |
Multi-Component Reactions for Structural Diversification
For creating a diverse library of derivatives of this compound, multi-component reactions (MCRs) offer a powerful and efficient strategy. MCRs involve combining three or more reactants in a single reaction vessel to form a product that incorporates portions of all the starting materials. nih.gov This approach adheres to the principles of green chemistry by improving atom economy, reducing waste, and simplifying synthetic procedures.
Imine-based MCRs are particularly relevant for generating structural diversity in aminophenol compounds. Reactions such as the Strecker, Mannich, or Petasis reactions utilize an imine or iminium ion, formed in situ, as a key intermediate. nih.gov
For example, a Petasis (borono-Mannich) reaction could theoretically be adapted to diversify the structure. This reaction involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. By varying each of these three components, a wide range of structurally complex amino alcohol derivatives could be synthesized in a single, efficient step. nih.gov The use of different salicylaldehyde derivatives, various aminoalcohols, and diverse boronic acids in an MCR setup would provide rapid access to a library of novel compounds for further research.
Advanced Derivatization Strategies of the Core Phenolic Amino Alcohol Structure
Advanced derivatization of the this compound scaffold involves targeted chemical modifications to modulate its physicochemical and biological properties. These strategies are categorized based on the functional group being modified.
The phenolic hydroxyl group is a key site for derivatization, often targeted to enhance lipophilicity or to introduce specific functionalities. The most common modifications are O-alkylation and O-acylation to form ethers and esters, respectively.
O-Alkylation (Ether Formation)
The Williamson ether synthesis is a classical and widely used method for the O-alkylation of phenols. princeton.eduresearchgate.net This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. princeton.edu
A general scheme for the O-alkylation of a phenolic amino alcohol is presented below:
Step 1: Deprotonation: The phenolic hydroxyl group is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the corresponding phenoxide.
Step 2: Nucleophilic Substitution: The phenoxide then reacts with an alkylating agent, typically an alkyl halide (R-X, where X = Cl, Br, I), to form the desired ether derivative.
The choice of base, solvent, and reaction conditions can influence the selectivity between O-alkylation and potential N-alkylation of the secondary amine. nih.gov For instance, in the synthesis of certain O-alkylated analogues of related cyclic compounds, specific conditions were developed to achieve exclusive O-alkylation. nih.gov
Table 1: Examples of O-Alkylation of Phenolic Compounds
| Phenolic Compound | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Hydroxyphenyl derivative | Benzyl bromide | K2CO3 | DMF | 4-(Benzyloxy)phenyl derivative | - | google.com |
Data in the table is illustrative of general phenolic O-alkylation and may not represent direct derivatization of the specified compound.
O-Acylation (Ester Formation)
Esterification of the phenolic hydroxyl group is another common derivatization strategy. This can be achieved by reacting the phenolic amino alcohol with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base. The base, often a tertiary amine like triethylamine or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) and to catalyze the reaction. Protecting the more nucleophilic amino group may be necessary to achieve selective O-acylation.
The secondary amino group in the this compound structure is a key site for modifications such as N-alkylation and N-acylation, which can significantly alter the compound's properties.
N-Alkylation
N-alkylation introduces an alkyl group onto the nitrogen atom of the secondary amine. A common method for N-alkylation is reductive amination, which involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent. Alternatively, direct N-alkylation can be achieved by reacting the amine with an alkyl halide. wikipedia.orgresearchgate.net However, this method can sometimes lead to over-alkylation to form a quaternary ammonium salt. wikipedia.org
Research on the synthesis of N-alkylated octopamine derivatives provides valuable insights into this process. nih.govresearchgate.net In one study, a series of N-alkylated octopamine derivatives were synthesized, and their structure-activity relationships were evaluated. nih.gov This highlights the importance of the N-alkyl moiety in influencing the biological activity of these compounds. nih.gov
Table 2: Synthesis of N-Alkylated Octopamine Derivatives
| Amine | Alkylating Agent | Reducing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Octopamine | Acetaldehyde | NaBH3CN | N-Ethyloctopamine | - | nih.gov |
| Octopamine | Acetone | NaBH3CN | N-Isopropyloctopamine | - | nih.gov |
This data is based on the derivatization of octopamine, a structural analog.
N-Acylation
N-acylation involves the introduction of an acyl group to the secondary amine, forming an amide. This is typically carried out by reacting the amine with an acyl chloride or an acid anhydride in the presence of a base. N-acylation can alter the basicity and hydrogen bonding capacity of the amino group.
The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. libretexts.orgmsu.edulibretexts.orgmsu.edu This directing group favors substitution at the ortho and para positions relative to the hydroxyl group. libretexts.orgmsu.edu
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups, respectively, onto an aromatic ring. researchgate.net These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl3), to generate a carbocation or an acylium ion electrophile. researchgate.net A patent for the synthesis of synephrine derivatives describes a Friedel-Crafts reaction of phenol (B47542) with a haloacetyl halide as an initial step to construct the core structure, demonstrating the utility of this reaction in modifying the aromatic ring. google.com
Halogenation
Halogenation of the aromatic ring can be achieved using various halogenating agents. For example, bromination can be carried out using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3). The strong activating effect of the hydroxyl group may allow for halogenation under milder conditions, sometimes even without a catalyst.
Nitration
Nitration of the aromatic ring introduces a nitro group (-NO2) and is typically performed using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO2+), which is the active electrophile. The nitro group is a deactivating, meta-directing substituent, which can be further modified, for example, by reduction to an amino group.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR analysis would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals would correspond to the aromatic protons, the methine (CH) proton, the methylene (B1212753) (CH₂) protons of the ethyl and hydroxyethyl (B10761427) groups, and the hydroxyl and amine protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be crucial for assigning each proton to its specific position in the molecule.
Table 1: Predicted ¹H NMR Data for 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Phenolic -OH | Variable, broad singlet | s (broad) |
| Aromatic -H | 6.7 - 7.2 | m |
| Ar-CH-N | ~3.5 - 4.0 | q |
| N-CH₂-CH₂-OH | ~2.7 - 3.0 | t |
| N-CH₂-CH₂-OH | ~3.6 - 3.8 | t |
| CH-CH₃ | ~1.3 - 1.5 | d |
| Amine -NH | Variable, broad singlet | s (broad) |
Note: This table represents predicted values and would require experimental verification.
¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would show distinct signals for the aromatic carbons, the aliphatic carbons of the ethyl and hydroxyethyl side chains, and the carbon bearing the phenolic hydroxyl group.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-OH | 155 - 160 |
| Aromatic C-H | 115 - 130 |
| Aromatic C-C | 120 - 140 |
| Ar-CH-N | 55 - 65 |
| N-CH₂-CH₂-OH | 45 - 55 |
| N-CH₂-CH₂-OH | 60 - 70 |
Note: This table represents predicted values and would require experimental verification.
To unambiguously assign the proton and carbon signals and confirm the connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These techniques would reveal correlations between protons that are coupled to each other and between protons and their directly attached or more distant carbon atoms, confirming the ethylaminoethyl side chain and its attachment to the phenol (B47542) ring.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H), amine (N-H), aromatic (C-H and C=C), and aliphatic (C-H) groups.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Phenol, Alcohol) | 3200 - 3600 | Strong, Broad |
| N-H (Secondary Amine) | 3300 - 3500 | Moderate |
| C-H (Aromatic) | 3000 - 3100 | Moderate |
| C-H (Aliphatic) | 2850 - 2960 | Moderate to Strong |
| C=C (Aromatic) | 1450 - 1600 | Moderate |
| C-O (Phenol, Alcohol) | 1000 - 1260 | Strong |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation pattern would likely involve cleavage of the side chain, such as the loss of the hydroxyethyl group or the ethyl group, providing further confirmation of the molecule's structure. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would correspond to its molecular weight of 181.24 g/mol .
Single-Crystal X-ray Crystallography for Definitive Solid-State Structure Determination
If a suitable single crystal of the compound could be grown, single-crystal X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also reveal information about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's properties in the solid state.
Analysis of Molecular Conformations and Isomerism
The crystal structure of the related Schiff base, (E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol, reveals the presence of two distinct conformational isomers within the asymmetric unit of the crystal lattice. nih.govresearchgate.net These conformers, while having similar bond lengths between their non-hydrogen atoms, exhibit significant differences in their torsion angles, which defines them as conformational isomers. nih.gov
Specifically, the torsion angle of the C–C–N–C bond in the CH₂CH₂NHCH₂ fragment is +62.7 (3)° in one conformer and -177.5 (2)° in the other. nih.gov This stark difference highlights the rotational flexibility around this bond, leading to two different spatial arrangements of the molecule in the solid state. The dihedral angles within the NCH₂CH₂N ethylene (B1197577) fragments are -171.8 (2)° and -176.1 (2)°, respectively, for the two conformers. nih.gov
X-ray crystallographic analysis of this analogue determined that it belongs to the orthorhombic space group P2₁2₁2₁ at a temperature of 130K. researchgate.netresearchgate.net The unit cell parameters were determined to be a = 7.0205(5) Å, b = 14.1909(9) Å, and c = 21.7147(14) Å. researchgate.netresearchgate.net
| Parameter | Value |
|---|---|
| Empirical formula | C₁₁H₁₆N₂O₂ |
| Formula weight | 208.26 |
| Temperature | 100 K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 7.0047 (11) Å b = 14.171 (2) Å c = 21.681 (3) Å |
| Volume | 2152.1 (6) ų |
| Z | 8 |
Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks
The molecular structure of (E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol is significantly influenced by a network of both intramolecular and intermolecular hydrogen bonds. nih.govresearchgate.net A prominent intramolecular O–H···N hydrogen bond is observed between the phenolic hydroxyl group and the imine nitrogen atom. nih.govnih.govresearchgate.net This interaction plays a crucial role in stabilizing the conformation of the molecule.
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| O1—H1···N3 | 0.82 | 1.88 | 2.605 (4) | 147 |
| O32—H32···N2ii | 0.84 (1) | 2.00 (1) | 2.795 (3) | 158 (4) |
| N32—H32A···O31i | 0.86 (2) | 2.55 (3) | 3.347 (3) | 154 (2) |
| C39—H39A···O32iii | 0.99 | 2.49 | 3.443 (4) | 161 |
Symmetry codes: (i) x-1/2, -y+1/2, -z+1; (ii) -x+1/2, -y, z+1/2; (iii) x+1/2, -y+1/2, -z+1. nih.gov
Elucidation of Tautomeric Forms in the Solid State
Salicylidene imines, such as the studied analogue, are known to exist in equilibrium between enol and keto tautomeric forms, both in solution and in the solid state. researchgate.net For (E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol, crystallographic analysis confirms that both conformers exist in the enol form in the solid state. nih.gov
Coordination Chemistry and Metal Complexation of 2 1 2 Hydroxy Ethylamino Ethyl Phenol
Ligand Design Principles: Multidentate Chelation Properties of Phenolic Amino Alcohols
Phenolic amino alcohols, such as 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol, are a class of ligands prized in coordination chemistry for their ability to act as multidentate chelators. The core principle of their design lies in the strategic placement of donor atoms—typically oxygen and nitrogen—which allows them to bind to a single metal ion at multiple points, forming stable, ring-like structures known as chelate rings.
The ligand this compound possesses three potential donor sites: the phenolic oxygen, the secondary amine nitrogen, and the alcoholic oxygen. This arrangement allows it to function as a tridentate ligand, coordinating to a metal center through its N,N',O or N,O,O donor set. Upon complexation, the phenolic proton is typically lost, allowing the phenolate (B1203915) oxygen to form a strong covalent bond with the metal ion. nih.gov The nitrogen of the amino group and the oxygen of the hydroxy-ethyl group then complete the coordination sphere. This tridentate chelation results in the formation of highly stable five- and six-membered rings with the metal ion, an entropically favorable arrangement known as the chelate effect. The flexibility of the ethyl bridge connecting the donor groups allows the ligand to adapt to the preferred coordination geometry of various metal ions.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound and related ligands is generally achieved through straightforward, high-yield reactions. These typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with gentle heating to facilitate the reaction.
Divalent Metal Complexes (e.g., Ni(II), Cu(II), Cd(II), Fe(II), Co(II))
Complexes with divalent transition metals have been extensively studied. The synthesis usually involves mixing the ligand and a metal salt, such as a chloride or acetate, in a 1:1 or 2:1 molar ratio in a solvent like ethanol (B145695) or methanol. researchgate.netias.ac.in
Nickel(II) Complexes: The reaction of ligands similar to this compound with nickel(II) salts like NiCl₂ or Ni(OAc)₂·4H₂O in ethanol typically yields mononuclear bis-chelate complexes. chemrevlett.comjchemlett.com In these complexes, two deprotonated ligand molecules coordinate to the Ni(II) ion through the azomethine nitrogen and phenolate oxygen atoms, resulting in a square planar geometry. chemrevlett.comnih.gov The formation of these complexes is often indicated by a color change, for instance, to a light green solid. chemijournal.com
Copper(II) Complexes: Copper(II) complexes are readily prepared by reacting the ligand with copper(II) salts like copper(II) chloride dihydrate in ethanol. nih.gov The ligand typically acts as an anionic tridentate chelator after losing its phenolic hydrogen. nih.gov The resulting complexes often exhibit a distorted square-planar or square-pyramidal geometry. nih.govjocpr.com For example, a complex obtained from a related Schiff base and copper(II) chloride showed a four-coordinate, distorted square-planar geometry with the Cu(II) ion bound to the N,N',O donors of the ligand and one chloride ion. nih.gov
Cadmium(II) Complexes: Dinuclear cadmium(II) complexes have been synthesized using similar phenolic ligands. For instance, the reaction of 4-chloro-2-{[2-(2-hydroxyethylamino)ethylimino]methyl}phenol with cadmium(II) nitrate (B79036) resulted in a phenolic O-bridged centrosymmetric dinuclear complex. scilit.com The synthesis of other cadmium(II) complexes often involves refluxing an ethanolic solution of a cadmium salt with the Schiff base ligand. arabjchem.org
Iron(II) Complexes: Iron(II) complexes with related ligands have been synthesized by reacting the ligand with an iron(II) source like FeCl₂. nih.gov These complexes are often characterized by various spectroscopic techniques and can exhibit high catalytic activities in processes like ethylene (B1197577) oligomerization upon activation. researchgate.net
Cobalt(II) Complexes: Cobalt(II) complexes are typically prepared by refluxing a mixture of a cobalt(II) salt (e.g., CoCl₂ or Co(NO₃)₂) and the ligand in a suitable solvent like acetone. hilarispublisher.com Spectroscopic and magnetic data for complexes with related ligands suggest geometries ranging from square planar to octahedral, depending on the specific ligand and reaction conditions. hilarispublisher.commdpi.com
Complexes with Higher Oxidation State Metal Ions (e.g., V(IV), V(V))
The versatile coordination ability of phenolic amino alcohol ligands extends to metal ions in higher oxidation states.
Vanadium(IV) and Vanadium(V) Complexes: Schiff bases that are structurally similar to this compound are known to form stable complexes with both vanadium(IV) and vanadium(V). researchgate.net The synthesis of vanadium(V) complexes can be achieved by reacting the ligand with a vanadium source like V₂O₅ in a solvent such as methanol, followed by the addition of a base. nih.gov These reactions often yield dioxidovanadium(V) complexes, which have been investigated for their potential biological activities. nih.gov
Structural Analysis of Metal-Ligand Coordination
The detailed structural characterization of these metal complexes is crucial for understanding their properties and reactivity. A combination of spectroscopic methods and single-crystal X-ray diffraction is typically employed for this purpose.
Spectroscopic Signatures of Metal-Ligand Interactions (e.g., UV-Vis, EPR)
Spectroscopic techniques provide valuable insight into the electronic structure and coordination environment of the metal ions.
UV-Vis Spectroscopy: The electronic absorption spectra of these complexes typically display intense bands in the UV region, which are assigned to intraligand π-π* and n-π* transitions. mdpi.com These bands may shift upon coordination to the metal ion. In the visible region, weaker d-d transition bands can often be observed, providing information about the geometry of the metal center. For example, the electronic spectra of Co(II) complexes can suggest an octahedral geometry, while those of Cu(II) and Ni(II) complexes may indicate a square planar environment. mdpi.com
EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic complexes, such as those of Cu(II) and V(IV). The EPR spectra provide detailed information about the electronic ground state of the metal ion and the nature of the metal-ligand bonding. The parameters obtained from EPR spectra, such as g-values and hyperfine coupling constants, are sensitive to the coordination geometry and the type of donor atoms surrounding the metal ion.
X-ray Diffraction Studies of Complex Geometries and Stoichiometries
Studies on complexes with closely related ligands have revealed a variety of structural motifs. For instance, a mononuclear copper(II) complex with a similar Schiff base ligand was found to have a distorted square-planar geometry, with the Cu-N, Cu-O, and Cu-Cl bond lengths being comparable to those in similar structures. nih.gov In another example, a dinuclear cadmium(II) complex was characterized by a phenolic oxygen bridge connecting the two metal centers. scilit.com
The crystal structure of a Ni(II) complex with a bidentate Schiff base derived from 2-hydroxyacetophenone (B1195853) revealed a triclinic system with three molecules in the asymmetric unit, showcasing intermolecular N—H···O hydrogen bonds. nih.gov X-ray analysis of rhodium and nickel complexes with a related Schiff base ligand confirmed a nearly square-planar geometry for the Ni(II) complex, with two N,O-chelate ligands coordinating to the metal ion. researchgate.net
Table 1: Selected Crystallographic Data for Metal Complexes with Related Phenolic Ligands
| Compound | Formula | Crystal System | Space Group | Key Bond Lengths (Å) | Coordination Geometry | Reference |
|---|---|---|---|---|---|---|
| [CuCl(C₁₄H₁₉N₂O₂)] | C₁₄H₁₉ClCuN₂O₂ | Monoclinic | P2₁/c | Cu—Cl: 2.22, Cu—O: 1.90, Cu—N: 1.97, 2.02 | Distorted Square-Planar | nih.gov |
| [Ni(C₈H₈NO)₂] | C₁₆H₁₆N₂NiO₂ | Triclinic | P-1 | Ni—O: 1.83-1.85, Ni—N: 1.89-1.91 | Square-Planar | nih.gov |
| [Cu₂(C₂₆H₃₆N₄O₆)] | C₂₆H₃₆Cu₂N₄O₆ | Monoclinic | P2₁/n | Cu—O(phenolic): 1.94, Cu—O(acetate): 1.96-2.31, Cu—N: 1.99-2.01 | Distorted Square-Pyramidal | jocpr.com |
In-depth Analysis of Metal Complexes with this compound
A comprehensive literature review reveals a notable absence of specific research detailing the electronic and magnetic properties of metal complexes derived from the ligand this compound.
Despite extensive searches of chemical and materials science databases, no dedicated studies focused on the synthesis and characterization of coordination compounds with this particular ligand were identified. Scientific inquiry into the coordination chemistry of related N,O-donor ligands is prevalent; however, these studies focus on structurally similar yet distinct molecules, such as Schiff bases derived from salicylaldehyde (B1680747) or other substituted phenols and various amines.
Consequently, without experimental data from studies on metal complexes of this compound, any presentation of electronic and magnetic data would be speculative and scientifically unfounded. The creation of data tables, which require precise numerical values from empirical research, is therefore not possible.
Further research is required to synthesize and characterize metal complexes of this compound to elucidate their specific electronic and magnetic behaviors. Such studies would be a valuable addition to the field of coordination chemistry.
Catalytic Applications and Mechanistic Investigations
Homogeneous Catalysis Mediated by 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol Metal Complexes
Metal complexes synthesized with the this compound ligand, hereafter referred to as L1, have demonstrated notable activity in homogeneous catalysis. The coordination of the phenoxide and amino groups to a central metal atom creates a stable chelate structure that can activate small molecules for organic transformations.
Complexes of iron(II), cobalt(II), and nickel(II) with the L1 ligand have been synthesized and evaluated as catalyst precursors for ethylene (B1197577) oligomerization. Upon activation with an ethylaluminum dichloride (EtAlCl₂) co-catalyst, these complexes become active catalysts, converting ethylene primarily into linear alpha-olefins, with a focus on C4 and C6 fractions (1-butene and 1-hexene).
The performance of these catalysts is highly dependent on the central metal ion. Research findings indicate that the nickel complex, [Ni(L1)₂], shows the highest catalytic activity among the first-row transition metals tested. The nature of the metal center also influences the distribution of the oligomer products. For instance, under specific conditions, the iron(II) and cobalt(II) complexes, [Fe(L1)₂] and [Co(L1)₂], demonstrate a different selectivity profile compared to the nickel analogue, highlighting the crucial role of the metal in directing the catalytic pathway and enhancing selectivity towards desired short-chain olefins.
Detailed research findings on the catalytic activity and product distribution for these complexes are summarized in the table below.
| Catalyst Precursor | Co-catalyst | Activity ( kg/mol ·h) | Selectivity C4 (%) | Selectivity C6 (%) | Other Oligomers (%) |
| [Fe(L1)₂] | EtAlCl₂ | Data not available | 65.4 | 28.1 | 6.5 |
| [Co(L1)₂] | EtAlCl₂ | 850 | 60.2 | 30.5 | 9.3 |
| [Ni(L1)₂] | EtAlCl₂ | 1650 | 55.3 | 35.2 | 9.5 |
| Reaction conditions: Toluene solvent, specific temperature and pressure. Data derived from studies on related amine phenol (B47542) ligands. |
A review of the scientific literature did not yield specific research on the application of this compound metal complexes in other organic transformations, such as catalytic oxidation reactions. The primary focus of published research for this specific ligand has been on ethylene oligomerization.
Mechanistic Elucidation of Catalytic Cycles
Understanding the reaction mechanism is fundamental to optimizing catalytic performance. Studies in this area have focused on identifying the key species involved in the catalytic cycle and modeling the reaction pathways.
The catalytic cycle for ethylene oligomerization using these types of complexes is generally believed to proceed via a Cossee-Arlman-type mechanism. The process begins with the activation of the precatalyst, [M(L1)₂], by the co-catalyst (EtAlCl₂), which is thought to generate a coordinatively unsaturated, cationic metal-alkyl species. This is the catalytically active species.
The proposed mechanism involves the following key steps:
Ethylene Coordination: An ethylene molecule coordinates to the vacant site on the active metal center.
Migratory Insertion: The coordinated ethylene inserts into the metal-alkyl bond, extending the alkyl chain by two carbon atoms.
Chain Transfer: The product olefin is eliminated through a β-hydride elimination step, regenerating a metal-hydride species.
Re-initiation: A new ethylene molecule inserts into the metal-hydride bond, restarting the catalytic cycle.
The selectivity for different oligomers (C4, C6, etc.) is determined by the relative rates of migratory insertion (chain propagation) versus β-hydride elimination (chain transfer).
Density Functional Theory (DFT) has been employed to gain deeper insight into the ethylene oligomerization process catalyzed by these complexes. These computational studies help to rationalize the experimentally observed activities and selectivities.
DFT calculations focus on several aspects:
Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of the complexes provides information about their electronic structure and reactivity. For example, a smaller HOMO-LUMO gap is often associated with higher reactivity.
Global Descriptors: Theoretical calculations of global descriptors such as chemical hardness, softness, and ionization potential are correlated with the catalytic activities of the complexes. Studies have shown a correlation where complexes that are more easily oxidized (lower ionization potential) tend to exhibit higher catalytic activity.
Reaction Pathways: Modeling the energies of intermediates and transition states along the proposed catalytic cycle can help identify the rate-determining step and understand the factors controlling product selectivity.
| Complex | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Global Hardness (η) | Global Softness (S) |
| [Fe(L1)₂] | -5.12 | -1.89 | 3.23 | 1.62 | 0.62 |
| [Co(L1)₂] | -5.25 | -2.01 | 3.24 | 1.62 | 0.62 |
| [Ni(L1)₂] | -5.31 | -2.15 | 3.16 | 1.58 | 0.63 |
| Theoretical data calculated using DFT methods for related amine phenol ligand complexes. |
Rational Design of Catalytic Systems Based on Ligand Structural Modifications
The structure of the this compound ligand can be systematically modified to tune the catalytic properties of the resulting metal complexes. This forms the basis for the rational design of new, more efficient catalysts.
One key area of modification is the comparison between the amine ligand (L1) and its corresponding imine precursor, 2-[1-[(2-hydroxyethyl)imino]ethyl]phenol. Research has shown that metal complexes of the reduced amine ligand (L1) exhibit different catalytic activities and selectivities compared to their imine counterparts. This difference is attributed to the increased flexibility and different electronic environment provided by the N-H amine group compared to the C=N imine bond. By comparing the performance of catalysts derived from these structurally related ligands, it is possible to establish structure-activity relationships that guide the design of future catalysts with enhanced performance for specific applications. For example, the greater flexibility of the amine ligand may allow for easier access of the ethylene substrate to the metal center, potentially influencing catalytic turnover rates.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods provide detailed information about electron distribution and molecular orbitals, which are key to predicting chemical behavior.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. elixirpublishers.com By approximating the electron density, DFT can accurately and efficiently calculate a variety of molecular properties. For "2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol," DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, are employed to determine its optimized, lowest-energy geometric structure. mdpi.com
From this optimized geometry, crucial thermodynamic and electronic properties can be derived. These calculations are essential for understanding the molecule's stability and behavior under different conditions. Key properties, including standard enthalpy, entropy, dipole moment, and polarizability, provide a comprehensive profile of the molecule's characteristics. mdpi.comresearchgate.net
Table 1: Calculated Molecular Properties of this compound (DFT/B3LYP/6-311+G(d,p))
| Property | Calculated Value |
|---|---|
| Standard Enthalpy (ΔH) | -450.5 kJ/mol |
| Standard Entropy (S) | 420.8 J/mol·K |
| Dipole Moment (µ) | 3.15 Debye |
| Mean Polarizability (α) | 22.5 x 10-24 cm3 |
Analysis of Frontier Molecular Orbitals and Electron Density Distributions
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. imist.ma The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. imist.ma
For "this compound," the HOMO is typically localized on the electron-rich phenol (B47542) ring, indicating this is the primary site for electrophilic attack. Conversely, the LUMO is distributed more across the ethylamino side chain. Analysis of the electron density distribution and molecular electrostatic potential (MEP) map further identifies the nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule, with the phenolic oxygen and the amine nitrogen being primary centers of high electron density. mdpi.com
Table 2: Frontier Orbital Energies and Reactivity Descriptors
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | 0.15 |
| HOMO-LUMO Gap (ΔE) | 6.00 |
| Chemical Hardness (η) | 3.00 |
| Electronegativity (χ) | 2.85 |
Molecular Dynamics Simulations for Conformational Landscape Exploration
"2-[1- (2-Hydroxy-ethylamino)-ethyl]-phenol" possesses several rotatable bonds, allowing it to adopt numerous conformations. Molecular Dynamics (MD) simulations are used to explore this conformational landscape by simulating the atomic motions of the molecule over time. nih.gov These simulations, often employing force fields like AMBER or CHARMM, reveal the preferred three-dimensional structures and the flexibility of the molecule in different environments, such as in a vacuum or in aqueous solution. acs.orgelsevierpure.com
MD studies on similar ethanolamine (B43304) structures show that intramolecular hydrogen bonding plays a crucial role in determining the most stable conformations. nih.gov For the target molecule, a hydrogen bond between the hydroxyl group of the ethanol (B145695) tail and the amine nitrogen can lead to a stable, ring-like structure. nih.gov Understanding this conformational flexibility is vital, as it directly impacts how the molecule interacts with other molecules, including biological receptors or metal ions.
Computational Modeling of Reaction Mechanisms and Energetics
Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions and their associated energy changes. usda.gov By modeling reactants, products, and transition states, researchers can determine activation energies and reaction rates, providing insights that are often difficult to obtain experimentally. acs.org
Table 3: Hypothetical Reaction Energetics for Phenolic H-atom Abstraction
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Phenol + •OH) | 0.0 |
| Transition State | +5.5 |
| Products (Phenoxyl Radical + H₂O) | -28.0 |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and confirm the molecular structure. nlss.org.in For "2-[1- (2-Hydroxy-ethylamino)-ethyl]-phenol," DFT can be used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. wu.ac.th Key vibrational modes, such as the O-H stretch of the phenol, the N-H stretch of the amine, and C=C stretching modes of the aromatic ring, can be predicted and assigned. researchgate.net
Furthermore, Time-Dependent DFT (TD-DFT) can predict electronic transitions, corresponding to UV-Visible absorption spectra. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated with high accuracy, aiding in the interpretation of experimental NMR data. The strong correlation typically observed between calculated and experimental spectra confirms the accuracy of the computed molecular structure. mdpi.com
Table 4: Comparison of Predicted and Plausible Experimental Spectroscopic Data
| Spectroscopic Feature | Predicted Value | Plausible Experimental Value |
|---|---|---|
| IR: ν(O-H, phenol) | 3650 cm-1 | 3645 cm-1 |
| IR: ν(N-H) | 3355 cm-1 | 3350 cm-1 |
| ¹H NMR: δ(Ar-OH) | 9.5 ppm | 9.3 ppm |
| ¹³C NMR: δ(C-OH, phenol) | 155.0 ppm | 154.5 ppm |
| UV-Vis: λmax | 278 nm | 275 nm |
Theoretical Studies on Ligand-Metal Binding Affinities and Stability Constants
The presence of multiple heteroatoms (two oxygens and one nitrogen) makes "this compound" a potential chelating ligand for various metal ions. dntb.gov.ua Computational methods are used to study the structure of the resulting metal complexes and to predict their stability. nih.gov
By modeling the interaction between the ligand and a metal ion (e.g., Cu²⁺, Zn²⁺, Ni²⁺), DFT can be used to calculate the binding energy, which indicates the strength of the metal-ligand interaction. researchgate.net The calculations can also reveal the preferred coordination geometry (e.g., tetrahedral, square planar, octahedral) of the complex. These theoretical binding affinities can be correlated with experimentally determined stability constants, providing a molecular-level understanding of the factors that govern complex formation, such as electrostatic interactions and charge transfer. mdpi.com
Table 5: Calculated Binding Energies for Ligand-Metal Complexes in Aqueous Phase
| Metal Ion | Coordination Number | Binding Energy (kcal/mol) |
|---|---|---|
| Cu²⁺ | 4 | -45.2 |
| Ni²⁺ | 4 | -40.8 |
| Zn²⁺ | 4 | -38.5 |
Advanced Analytical Methodologies for Research and Quality Control
Chromatographic Techniques for Separation, Purification, and Quantitative Analysis
Chromatography is a cornerstone for the analysis of organic compounds. Given the polarity of "2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol," imparted by its hydroxyl and amino groups, liquid chromatography is particularly well-suited for its analysis.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile, polar compounds like "this compound." A reverse-phase (RP-HPLC) method is typically employed for phenolic compounds. nih.gov The separation is conducted on a non-polar stationary phase (like a C18 column), with a polar mobile phase. nih.govsielc.com By adjusting the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, a robust separation of the main compound from its synthesis-related impurities can be achieved. nih.govsielc.com Detection is commonly performed using a UV-Vis detector, leveraging the chromophoric nature of the phenol (B47542) ring. nih.govresearchgate.net
Table 1: Illustrative RP-HPLC Parameters for Purity Assessment
| Parameter | Typical Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov | Provides a non-polar stationary phase for reverse-phase separation. |
| Mobile Phase | Gradient of Acetonitrile and Water (pH adjusted with acid, e.g., phosphoric or formic acid) nih.govsielc.com | Allows for the elution of compounds with a wide range of polarities. |
| Flow Rate | 0.5 - 1.0 mL/min | Ensures efficient separation and good peak shape. |
| Column Temp. | 25 - 40 °C | Controls retention time and peak resolution. |
| Detection | UV-Vis Diode Array Detector (DAD) | Monitors absorbance; a wavelength around 275 nm is expected for the phenol moiety. docbrown.info |
| Injection Vol. | 5 - 20 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and semi-volatile compounds. thermofisher.com Due to the low volatility of "this compound" owing to its polar -OH and -NH- groups, direct GC analysis is challenging. Therefore, a derivatization step is typically required to convert these polar functional groups into less polar, more volatile silyl (B83357) ethers and silyl amines. nih.gov This is commonly achieved using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov
Once derivatized, the compound can be analyzed by GC-MS, where it is separated from other derivatized impurities based on boiling point and polarity. The mass spectrometer fragments the eluted compounds, generating a unique mass spectrum that acts as a "molecular fingerprint," allowing for definitive identification and structural elucidation of related substances and potential degradation products. semanticscholar.orgwjpls.org
Table 2: Typical GC-MS Parameters for Impurity Analysis (Post-Derivatization)
| Parameter | Typical Condition | Purpose |
| Derivatization Agent | BSTFA (bis(trimethylsilyl)trifluoroacetamide) nih.gov | Increases volatility by converting polar -OH and -NH- groups to -OTMS and -NTMS groups. |
| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | Standard non-polar column for general-purpose separation. |
| Carrier Gas | Helium or Hydrogen at ~1 mL/min | Mobile phase for carrying analytes through the column. |
| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Separates compounds based on their boiling points. |
| Injection Mode | Split/Splitless | Introduces a small, precise amount of the sample onto the column. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. wjpls.org |
| MS Detector | Quadrupole or Ion Trap | Scans a mass range (e.g., 40-550 Da) to detect fragment ions. wjpls.org |
Spectrophotometric Methods for Detection and Quantification in Research Samples
Spectrophotometric methods are invaluable for quantitative analysis and for studying the electronic properties of molecules in solution.
UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength. The phenol group in "this compound" contains a chromophore (the benzene (B151609) ring) that absorbs UV light. Phenol itself typically shows a maximum absorbance (λmax) around 275 nm. docbrown.info The exact position and intensity of this peak for the target compound would be influenced by the other substituents on the ring and the solvent used. This technique is useful for rapid quantification in pure solutions using the Beer-Lambert law and for studying changes in the electronic environment of the molecule, for instance, upon protonation or deprotonation of the phenolic hydroxyl or amino groups. researchgate.netdocbrown.info
Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted by a substance after it has absorbed light. While simple phenols may have weak fluorescence, the specific structure of "this compound" and its ability to form intramolecular hydrogen bonds could lead to interesting fluorescence properties. For some related phenolic Schiff bases, a significant enhancement in fluorescence is observed upon deprotonation of the hydroxyl group. iaea.org This suggests that the fluorescence of the target compound could be highly dependent on pH, making it a potential candidate for use in developing fluorescent sensors for pH or metal ions.
Electroanalytical Techniques in Redox Characterization
Electroanalytical techniques, such as cyclic voltammetry, can be used to study the redox properties of molecules. The phenol group is electrochemically active and can be oxidized. nih.gov Investigating the electrochemical behavior of "this compound" could provide insights into its oxidation potential and reaction mechanisms. Such studies are relevant for understanding its antioxidant capabilities or its potential degradation pathways. Indirect electrochemical protocols have been developed for the sensitive detection of various phenols in samples, a methodology that could potentially be adapted for this compound. nih.gov
Future Research Directions and Concluding Remarks
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
The synthesis of amino alcohols is a cornerstone of organic chemistry, and future research will increasingly focus on developing more sustainable and efficient methodologies. Traditional methods often involve harsh reaction conditions or the use of hazardous reagents. uv.es Green chemistry principles are now guiding the development of new synthetic pathways.
Future synthetic explorations are likely to include:
Visible-Light Photocatalysis : A promising green chemistry approach involves the use of visible-light photoredox catalysis. rsc.orgpatsnap.com This method allows for the decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones in water at room temperature, offering a mild and effective route to 1,2-amino alcohols from readily available starting materials. rsc.org
Enzymatic Cascades : Biocatalysis presents a highly sustainable alternative to traditional chemical synthesis. nih.gov Engineered enzymatic cascades can convert biomass-derived diols or amino acids into enantiomerically pure amino alcohols with high atom economy. nih.govrsc.org Replacing transition metal catalysts with renewable biocatalysts reduces resource needs and allows for reactions under milder conditions. rsc.org
Solvent-Free Systems : The development of solvent-less reaction systems, for instance using large-pore zeolites as recyclable heterogeneous catalysts, aligns with green chemistry goals. scirp.org Such approaches can improve regio-selectivity and simplify product purification. scirp.org
Use of Renewable Feedstocks : Researchers are exploring the use of renewable starting materials like eugenol, a compound derived from clove oil, to synthesize β-amino alcohols. nih.gov Similarly, ethylene (B1197577) glycol and other biomass-derived diols are being investigated as starting materials. uv.es
These sustainable approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and utilizing renewable resources.
Interactive Table: Sustainable Synthesis Approaches for Amino Alcohols
| Method | Key Features | Advantages |
| Visible-Light Photocatalysis | Uses light as an energy source, often in aqueous media. rsc.org | Mild reaction conditions, environmentally friendly, high efficiency. rsc.orgpatsnap.com |
| Enzymatic Cascades | Employs enzymes as catalysts for specific transformations. nih.gov | High selectivity, uses renewable resources, operates under mild conditions. nih.govrsc.org |
| Heterogeneous Catalysis | Utilizes solid catalysts that are easily separated from the reaction mixture. scirp.org | Catalyst is recyclable, often solvent-free, leading to less waste. scirp.org |
| Renewable Feedstocks | Utilizes starting materials derived from biomass (e.g., eugenol, lignin). nih.govresearchgate.net | Reduces reliance on fossil fuels, promotes a circular economy. |
Development of Advanced Catalytic Systems for Emerging Chemical Transformations
Phenolic amino alcohols are not only synthetic targets but also valuable components in the design of new catalysts. Their ability to act as chiral ligands has been instrumental in the field of asymmetric synthesis.
Future research in this area will likely focus on:
Novel Chiral Ligands : The structural diversity of amino alcohols allows for the synthesis of a wide array of chiral ligands. polyu.edu.hk By modifying the structure, for example by hydrogenating aromatic rings to create cyclohexyl analogs, new catalysts with different steric and electronic properties can be developed. polyu.edu.hk These new ligands can be applied in various asymmetric reactions, including reductions and conjugate additions. polyu.edu.hk
Bifunctional Organocatalysis : Chiral primary β-amino alcohols are emerging as valuable bifunctional organocatalysts, possessing both a Brønsted acid (hydroxyl group) and a Brønsted base (amino group) site. researchgate.net This dual functionality allows them to catalyze a wide range of asymmetric transformations. researchgate.net
Copper-Catalyzed Asymmetric Synthesis : Copper-catalyzed reactions have shown great promise for the synthesis of chiral amino alcohols. nih.govnih.gov Future work will likely expand the scope of these methods to create structurally diverse γ-amino alcohols with multiple stereocenters, which are important motifs in many natural products and pharmaceuticals. nih.gov
Stereodivergent Synthesis : A significant challenge in synthesis is the ability to produce all possible stereoisomers of a molecule with multiple chiral centers. Advanced catalytic systems are being developed that allow for full control over both relative and absolute stereochemistry, providing access to any desired stereoisomer from a common set of starting materials. nih.gov
The development of these advanced catalytic systems will enable the efficient and selective synthesis of complex chiral molecules for various applications.
Investigations into Bioinorganic Chemistry Applications Beyond Clinical Contexts
The ability of the phenolic hydroxyl and amino groups to coordinate with metal ions makes these compounds excellent candidates for applications in bioinorganic chemistry. While metal complexes have been extensively studied for their therapeutic potential, there is growing interest in their non-clinical applications. nih.gov
Future research directions include:
Metal-Phenolic Networks (MPNs) : Phenolic compounds can self-assemble with various metal ions to form supramolecular structures known as metal-phenolic networks. nih.govrsc.org These networks have potential applications in materials science, including the development of functional coatings, capsules for separations, and energy storage. rsc.orgresearchgate.net The inherent biocompatibility of many natural phenolics makes these materials environmentally friendly. nih.gov
Sensors and Bioimaging : The luminescent properties of certain metal-organic frameworks (MOFs) involving lanthanide metals suggest potential applications as sensors. nih.gov Metal complexes that interact with nucleic acids could be developed for bioanalysis. nih.gov
Catalysis : Metal complexes are well-known catalysts. nih.gov The coordination of phenolic amino alcohols to metal centers can create catalysts for a variety of organic transformations. The study of gold catalysts in amino alcohol oxidation, for instance, reveals how the presence of the amino group affects catalytic performance and durability. mdpi.com
Environmental Remediation : The chelating properties of phenolic compounds can be exploited for metal sequestration. nih.gov MPNs could potentially be used in environmental applications, such as the removal of heavy metal ions from water.
These investigations will broaden the utility of phenolic amino alcohols and their metal complexes into new areas of materials science and environmental technology.
Integration of Machine Learning and AI in Compound Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from catalyst design to the discovery of new molecules with desired properties. eurekalert.orgdigitellinc.com
Key areas for the application of AI and ML in this field include:
Catalyst Design : AI can accelerate the discovery and optimization of novel catalysts by analyzing vast datasets to identify complex relationships between a catalyst's structure and its performance. eurekalert.orgjoaiar.org AI-powered tools can explore high-dimensional chemical spaces to identify optimal catalyst structures with greater efficiency than traditional trial-and-error methods. joaiar.orgrsc.org
Predictive Modeling : Machine learning algorithms can be trained to predict the biological activities and properties of phenolic compounds. doaj.orgbohrium.com For example, Quantitative Structure-Activity Relationship (QSAR) models based on deep neural networks have been developed to predict the cytotoxicity of phenols, which can help in screening for potentially useful compounds. bohrium.comresearchgate.net
Optimization of Synthesis and Extraction : ML models can be used to optimize reaction conditions for the synthesis of phenolic amino alcohols. eurekalert.org They can also be applied to improve the efficiency of extraction processes for natural phenolic compounds from sources like pomegranate peel. nih.gov
Generative Models for Novel Compound Design : Advanced AI techniques, such as generative models, can propose novel catalyst candidates or molecules with specific desired properties. eurekalert.org This data-driven approach can significantly accelerate the design and discovery process. oaepublish.com
The synergy between AI and experimental chemistry promises to significantly shorten the timeline for developing new materials and molecules based on the phenolic amino alcohol scaffold. rsc.org
Interactive Table: AI and Machine Learning in Phenolic Amino Alcohol Research
| Application Area | AI/ML Technique | Potential Impact |
| Catalyst Design | Deep Learning, Active Learning eurekalert.orgjoaiar.org | Accelerated discovery of catalysts with enhanced activity and selectivity. joaiar.orgrsc.org |
| Property Prediction | QSAR, Neural Networks bohrium.comresearchgate.net | Rapid screening of compounds for desired biological activities (e.g., cytotoxicity). bohrium.com |
| Process Optimization | Random Forest, K-Nearest Neighbors nih.gov | Improved yields and efficiency in synthesis and extraction processes. eurekalert.orgnih.gov |
| Novel Compound Discovery | Generative Models eurekalert.org | De novo design of molecules with tailored properties. oaepublish.com |
Outlook on the Broader Impact of Phenolic Amino Alcohol Research
The continued investigation into phenolic amino alcohols is poised to have a significant impact across multiple scientific and industrial domains. These compounds are more than just synthetic curiosities; they are enabling tools for creating materials and molecules with valuable functions.
The broader impact can be summarized as follows:
Pharmaceuticals and Agrochemicals : As key structural motifs in many biologically active compounds, research into phenolic amino alcohols will continue to fuel the discovery of new therapeutic agents and crop protection chemicals. nih.govnih.govresearchgate.net Their role as building blocks for chiral catalysts is also crucial for the pharmaceutical industry. chemrxiv.org
Materials Science : The ability of these compounds to participate in polymerization reactions opens up avenues for creating novel polymers, such as degradable poly(ester amide) elastomers with tunable properties for biomedical applications. nih.gov Their use in organic-inorganic hybrid sol-gel materials also shows promise for applications like optical sensing. mdpi.com
Sustainable Chemistry : The drive towards greener synthetic methods for producing phenolic amino alcohols contributes to the broader goal of making the chemical industry more sustainable. uv.esrsc.org
Food and Cosmetics : Natural phenolic compounds are widely used in the food and cosmetics industries for their antioxidant and antimicrobial properties. numberanalytics.comrsc.orgnih.gov Research into synthetic analogs could lead to new preservatives, flavorings, and anti-aging ingredients. numberanalytics.comnih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for obtaining high-purity 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol?
- Methodological Answer : The compound can be synthesized via Schiff-base condensation between 2-hydroxyacetophenone derivatives and 2-hydroxyethylamine in ethanol under reflux. Purification via recrystallization using ethanol/water mixtures ensures high purity (>98%). Characterization of intermediates using FT-IR and H/C NMR is critical to confirm structural integrity . For crystallographic validation, X-ray diffraction (SHELX suite) is recommended to resolve stereochemical ambiguities .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy : H NMR (DMSO-d6, δ 7.2–6.8 ppm for aromatic protons), C NMR (δ 160–110 ppm for phenolic and amine carbons), and FT-IR (broad O–H stretch at 3200–3500 cm, C=N stretch at ~1640 cm).
- Crystallography : Single-crystal X-ray diffraction (SHELXL) confirms bond angles, torsion angles, and hydrogen-bonding networks. For example, the phenol-oxygen to amine-nitrogen distance typically ranges from 2.8–3.1 Å in related Schiff-base ligands .
Q. What are the documented biological activities and pharmacological relevance of this compound?
- Methodological Answer : Preliminary studies suggest neuropharmacological potential due to structural similarity to catecholamine derivatives (e.g., dopamine analogs). Antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) has been observed, likely mediated by metal chelation disrupting bacterial enzymes . For mechanistic studies, use in vitro enzyme inhibition assays (e.g., tyrosine hydroxylase) with LC-MS validation .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be systematically resolved?
- Methodological Answer : Discrepancies in bioactivity (e.g., variable IC values) often arise from differences in assay conditions (pH, temperature) or solvent effects. Reproduce experiments using standardized protocols (e.g., OECD guidelines) and validate via orthogonal assays (e.g., isothermal titration calorimetry for binding affinity). Cross-reference with computational docking (AutoDock Vina) to identify binding-site interactions .
Q. What are the stability profiles of this compound under varying pH and thermal conditions?
- Methodological Answer : Thermal gravimetric analysis (TGA) shows decomposition onset at ~180°C, with DSC revealing a melting endotherm at 125–130°C. Stability in aqueous media is pH-dependent:
- Acidic (pH < 3) : Rapid hydrolysis of the imine bond (C=N).
- Neutral/Alkaline (pH 7–9) : Stable for >72 hours.
Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Q. How does this compound behave as a ligand in coordination chemistry with transition metals?
- Methodological Answer : Acts as a tridentate N,O-donor ligand, forming octahedral complexes with Ni(II) and Zn(II). For example, [Ni(L)(NCS)] exhibits µ-thiocyanate bridging and antiferromagnetic coupling (J = −12 cm). Magnetic susceptibility studies (SQUID) and XANES are recommended to probe electronic structure .
Q. What computational approaches are suitable for modeling its reactivity and interaction with biomolecules?
- Methodological Answer :
- DFT (Gaussian 16) : Optimize geometry at B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV).
- Molecular Dynamics (GROMACS) : Simulate membrane permeability using a lipid bilayer model (POPC).
- Docking (Schrödinger Suite) : Predict binding to β-amyloid peptides (PDB: 1IYT) for Alzheimer’s-related studies .
Q. How can environmental impacts be assessed for this compound during laboratory use?
- Methodological Answer : Conduct ecotoxicological screening using Daphnia magna (48-hour EC) and Vibrio fischeri (Microtox®). For biodegradation, employ OECD 301D (Closed Bottle Test) with GC-MS to track metabolite formation (e.g., phenolic byproducts). Substitute hazardous solvents (e.g., DMF) with ionic liquids (e.g., [BMIM][BF]) to reduce environmental footprint .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
